Citronellic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

soluble (in ethanol)

Synonyms

Canonical SMILES

- Staphylococcus aureus: This bacterium is a common cause of skin infections and foodborne illness. Studies have shown that citronellic acid can inhibit the growth of S. aureus [].

- Escherichia coli (E. coli): This bacterium can cause food poisoning and other intestinal issues. Research indicates that citronellic acid may have antibacterial activity against E. coli [].

- Candida albicans: This fungus is a common cause of yeast infections. Studies suggest that citronellic acid may exhibit antifungal activity against C. albicans [].

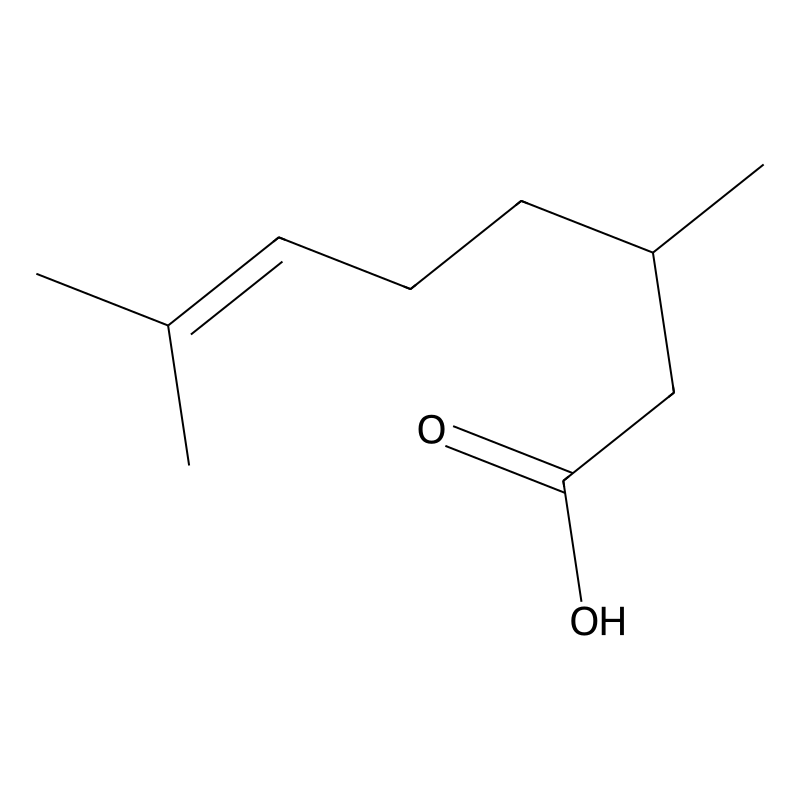

Citronellic acid, also known as 3,7-dimethyloct-6-enoic acid, is an organic compound classified as a monounsaturated fatty acid. Its molecular formula is C₁₀H₁₈O₂, with a molecular weight of approximately 170.25 g/mol. This compound is characterized by its colorless liquid state and is primarily found in essential oils of various plants, such as cardamom. Citronellic acid has a significant role in the fragrance industry due to its pleasant aroma and stability in various formulations .

Citronellic acid can be synthesized through the oxidation of citronellal, typically using molecular oxygen as an oxidant. This process can be catalyzed by gold-containing supported catalysts under controlled aqueous conditions. The oxidation occurs in two main steps: first, chlorous acid is generated from sodium chlorite and sodium dihydrogen phosphate; second, this chlorous acid reacts with citronellal to form citronellic acid. The optimal conditions for this reaction include a pH of around 12 and temperatures between 60 to 90 degrees Celsius, yielding over 90% of citronellic acid from citronellal .

As a plant metabolite, citronellic acid exhibits various biological activities. It has been shown to possess antimicrobial properties, making it useful in formulations aimed at inhibiting microbial growth. Additionally, it may have anti-inflammatory effects, although more research is needed to fully understand its mechanisms of action and potential therapeutic applications .

- Oxidation of Citronellal: The primary method for synthesizing citronellic acid involves the oxidation of citronellal using molecular oxygen and supported gold catalysts.

- Pinnick's Oxidation: This method employs chlorous acid generated from sodium chlorite and sodium dihydrogen phosphate to facilitate the oxidation process.

- Catalytic Methods: Various environmentally friendly catalytic methods are explored for the synthesis of citronellic acid, emphasizing the use of benign oxidants like hydrogen peroxide .

Citronellic acid finds extensive use in several fields:

- Fragrance Industry: It is used in perfumes and scented products due to its pleasant aroma.

- Food Industry: As a flavoring agent, it enhances the sensory properties of food products.

- Cosmetics: Incorporated into skincare products for its fragrance and potential skin benefits.

- Pharmaceuticals: Investigated for its antimicrobial and anti-inflammatory properties .

Studies on citronellic acid have focused on its interactions with various biological systems. Research indicates that it can interact with microbial cell membranes, leading to disruption and subsequent antimicrobial effects. Additionally, its structural characteristics allow it to engage in various biochemical pathways, although detailed interaction studies are still ongoing to elucidate these mechanisms fully .

Citronellic acid shares structural similarities with several other compounds within the category of monounsaturated fatty acids. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Citronellal | C₉H₁₈O | Precursor to citronellic acid; has a strong lemon scent. |

| Geranic Acid | C₉H₁₄O₂ | Similar structure but lacks the double bond at position 6. |

| Rhodinol | C₁₀H₁₈O | A cyclic monoterpenoid with different functional groups. |

| Limonene | C₁₀H₁₆ | A terpene with a citrus aroma but lacks carboxylic functionality. |

Uniqueness of Citronellic Acid: What sets citronellic acid apart from these similar compounds is its specific structural configuration that includes both methyl groups at positions 3 and 7 along with the double bond at position 6, contributing to its distinct aroma and biological properties .

Molecular Architecture and Stereochemical Configuration

Citronellic acid, with the molecular formula C₁₀H₁₈O₂ and molecular weight of 170.25 g/mol, is an acyclic monoterpenoid carboxylic acid characterized by a distinctive molecular architecture [1] [2]. The International Union of Pure and Applied Chemistry systematic name for this compound is 3,7-dimethyloct-6-enoic acid, reflecting its structural features of an eight-carbon chain with methyl substituents at positions 3 and 7, and a double bond between carbons 6 and 7 [3] [4].

The linear formula representation is (CH₃)₂C=CHCH₂CH₂CH(CH₃)CH₂CO₂H, which illustrates the compound's fundamental structural elements [1]. The Simplified Molecular Input Line Entry System notation is CC(CCC=C(C)C)CC(=O)O, providing a concise textual representation of the molecular connectivity [2] [7]. The International Chemical Identifier is InChI=1S/C10H18O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,9H,4,6-7H2,1-3H3,(H,11,12), with the corresponding key GJWSUKYXUMVMGX-UHFFFAOYSA-N [2] [4].

The stereochemical configuration of citronellic acid is of particular significance due to the presence of a chiral center at carbon 3 [3] [6]. This asymmetric carbon gives rise to two enantiomers: (R)-(+)-citronellic acid and (S)-(-)-citronellic acid [3] . The (S)-enantiomer exhibits an optical rotation of [α]₂₅/D −8°, neat, demonstrating its levorotatory nature [33]. The stereochemical purity of these enantiomers has been extensively studied using enantioselective multidimensional gas chromatography, revealing that natural sources typically contain predominantly one enantiomer [6].

The molecular architecture features a carboxylic acid functional group (-COOH) at the terminal position, which imparts acidic properties to the compound [4] [12]. The presence of a carbon-carbon double bond between positions 6 and 7 introduces geometric considerations, although the compound exists predominantly in a single geometric configuration under normal conditions [17] [21].

Thermodynamic Characteristics and Phase Behavior

The thermodynamic properties of citronellic acid have been extensively characterized through both experimental measurements and theoretical calculations using established estimation methods. The compound exhibits a melting point of 257°C, indicating substantial intermolecular interactions in the solid state [13] [17]. The boiling point occurs at 121-122°C under reduced pressure conditions of 1 mmHg, corresponding to approximately 257°C at standard atmospheric pressure [12] [14] [17].

| Thermodynamic Property | Value | Units | Method/Source |

|---|---|---|---|

| Melting Point | 257 | °C | Experimental [13] [17] |

| Boiling Point | 121-122 | °C (at 1 mmHg) | Experimental [12] [14] |

| Critical Temperature | 756.62 | K | Joback Method [10] [32] |

| Critical Pressure | 2608.40 | kPa | Joback Method [10] [32] |

| Standard Gibbs Free Energy of Formation | -163.19 | kJ/mol | Joback Method [10] [32] |

| Standard Enthalpy of Formation | -412.39 | kJ/mol | Joback Method [10] [32] |

| Enthalpy of Fusion | 22.71 | kJ/mol | Joback Method [10] [32] |

| Enthalpy of Vaporization | 60.93 | kJ/mol | Joback Method [10] [32] |

The ideal gas heat capacity exhibits temperature dependence, with values ranging from 383.37 J/mol×K at 577.85 K to 449.16 J/mol×K at 756.62 K [10] [32]. This temperature-dependent behavior follows the expected pattern for organic molecules of this molecular weight and structural complexity [10].

The critical temperature of 756.62 K and critical pressure of 2608.40 kPa define the critical point beyond which distinct liquid and vapor phases cannot exist [10] [32]. The molar volume has been calculated as 184.5 mL/mol, providing insight into the molecular packing characteristics [17].

The standard thermodynamic functions reveal that citronellic acid formation from its constituent elements is thermodynamically favorable, with a negative Gibbs free energy of formation of -163.19 kJ/mol [10] [31] [32]. The substantial negative enthalpy of formation (-412.39 kJ/mol) indicates strong chemical bonding within the molecule [10] [32].

Solubility Profile and Partition Coefficients

The solubility characteristics of citronellic acid reflect its amphiphilic nature, possessing both hydrophobic hydrocarbon chains and a hydrophilic carboxylic acid group. The compound demonstrates limited solubility in aqueous media, being characterized as "almost insoluble in water" or "insoluble in water" according to multiple experimental determinations [4] [12] [21]. This hydrophobic behavior is attributed to the predominant hydrocarbon character of the molecule, which outweighs the polar influence of the carboxyl group [21].

In contrast to its aqueous behavior, citronellic acid exhibits excellent solubility in organic solvents, particularly alcohols and oils [12] [18] [22]. This differential solubility pattern is consistent with the compound's lipophilic character and forms the basis for its partition behavior between immiscible phases [18] [21].

The octanol-water partition coefficient, expressed as LogP, has been determined through multiple methodologies with values ranging from 2.84 to 3.16 [12] [18] [23]. The Crippen method yields a LogP value of 2.844, while other estimations report 3.159 [10] [18]. These values indicate a strong preference for the organic phase, with the compound being approximately 700 to 1400 times more soluble in octanol than in water [10] [18].

| Solubility Parameter | Value | Method/Source |

|---|---|---|

| Water Solubility | Insoluble | Experimental [4] [12] [21] |

| LogP (octanol/water) | 2.844 | Crippen Method [10] |

| LogP (octanol/water) | 3.159 | Estimated [18] |

| Log₁₀ Water Solubility | -2.72 | Crippen Method [10] |

| Alcohol Solubility | Soluble | Experimental [12] [22] |

| Oil Solubility | Soluble | Experimental [12] [22] |

The McGowan molecular volume of 154.900 mL/mol provides additional insight into the compound's partition behavior, as this parameter correlates with molecular size and shape effects on solubility [10] [32]. The molecular refractive power of 49.90 mL/mol further characterizes the compound's interaction with electromagnetic radiation and relates to its polarizability [17].

Acid-Base Behavior and pKa Determination

Citronellic acid exhibits typical carboxylic acid behavior, functioning as a weak acid through proton donation from its carboxyl group. The acid dissociation constant, expressed as pKa, has been determined to be 4.78 ± 0.10 through predictive computational methods [22]. This value places citronellic acid within the typical range for aliphatic carboxylic acids, indicating moderate acidity compared to strong mineral acids but significant acidity relative to alcohols and other weak acids [22] [25].

The pKa value of 4.78 indicates that at physiological pH (approximately 7.4), citronellic acid exists predominantly in its deprotonated, anionic form (citronellate) [13] [25]. The Henderson-Hasselbalch equation can be applied to calculate the precise ratio of protonated to deprotonated species at any given pH value [25].

The ionization behavior follows the general equilibrium for carboxylic acids:

R-COOH ⇌ R-COO⁻ + H⁺

Where R represents the 3,7-dimethyloct-6-enyl group [22] [25]. The relatively low pKa value compared to simple alkyl carboxylic acids may be attributed to the electron-withdrawing effects of the double bond system and the specific stereochemical arrangement of the molecule [22].

| Acid-Base Property | Value | Method/Source |

|---|---|---|

| pKa | 4.78 ± 0.10 | Predicted [22] |

| Physiological Charge at pH 7.4 | -1 | Calculated [13] |

| Strongest Acidic pKa | 5.19 | Computational [13] |

| Acid Strength Classification | Weak Acid | Literature [25] |

The compound's acid-base behavior is crucial for understanding its chemical reactivity, particularly in synthetic applications where the carboxyl group may undergo esterification, amidation, or other derivatization reactions [4] . The moderate acidity also influences the compound's interaction with metal ions and its behavior in buffer systems [25].

Physical Description

Colourless liquid; smokey, whisky aroma

XLogP3

Density

Melting Point

257 °C

257°C

GHS Hazard Statements

H311 (99.94%): Toxic in contact with skin [Danger Acute toxicity, dermal];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]